Brevetoxin B

Sodium Channel Pharmacology Radioligand Binding Assay Neurotoxin Affinity

Brevetoxin B (PbTx-2) is the structurally-validated, type-B neurotoxin you need for sodium channel research. Unlike type-A analogs (PbTx-1), its unique unsaturated H-ring and rigid backbone confer isoform-selective binding to Nav1.4 over Nav1.5. This selectivity, validated against ciguatoxin, is critical for muscle-specific pharmacology and cardiac safety screening. As a mid-affinity reference ligand (IC₅₀ ~15 nM), it provides a dynamic range in competition assays. For precise, reproducible results, choose the compound with confirmed stereochemistry (23 stereocenters) and proven electrophysiological profiles.

Molecular Formula C50H70O14
Molecular Weight 895.1 g/mol
CAS No. 79580-28-2
Cat. No. B000067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevetoxin B
CAS79580-28-2
SynonymsBrevetoxin 2; BTX-B; GbTx-2; PbTx-2
Molecular FormulaC50H70O14
Molecular Weight895.1 g/mol
Structural Identifiers
SMILESCC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C
InChIInChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1
InChIKeyLYTCVQQGCSNFJU-FGRVLNGBSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline solid in sealed ampoule under vacuum

Brevetoxin B (CAS 79580-28-2) – Structural Overview and Procurement-Relevant Identity


Brevetoxin B (PbTx-2) is a marine polycyclic ether neurotoxin produced by the dinoflagellate Karenia brevis, characterized by a trans-fused ladder-like backbone comprising 11 ether rings (six-, seven-, and eight-membered), 23 stereocenters, and an unsaturated H-ring [1]. As a type-B brevetoxin, it is structurally differentiated from type-A analogs (e.g., PbTx-1) at the K-ring region and is recognized as the first member of this toxin class to be structurally elucidated [2]. Brevetoxin B exhibits high-affinity binding to site 5 of voltage-gated sodium channels, with reported IC₅₀ values in the low nanomolar range [3].

Why Generic Substitution Fails: Structural Determinants of Brevetoxin B Differentiation


Substitution of Brevetoxin B with other brevetoxins or sodium channel site-5 ligands is precluded by distinct structural features that dictate both binding affinity and functional selectivity. While type A (PbTx-1) and type B (PbTx-2, PbTx-3) brevetoxins share a polyether ladder architecture, differences in backbone rigidity and the conformational preference of the unsaturated H-ring in Brevetoxin B confer unique binding and electrophysiological profiles [1]. Furthermore, Brevetoxin B exhibits subtype-specific modulation of sodium channel isoforms (e.g., Nav1.4 vs. Nav1.5) that is not recapitulated by ciguatoxins or other site-5 ligands [2]. These compound-specific properties preclude the assumption of functional equivalence and necessitate careful selection of the precise toxin for targeted research applications.

Brevetoxin B (PbTx-2): Quantitative Differentiation Evidence for Scientific Procurement


Binding Affinity Hierarchy at Site 5: Brevetoxin A vs. Brevetoxin B

Among naturally occurring brevetoxins, Brevetoxin A (PbTx-1) exhibits the highest binding affinity for site 5 on voltage-gated sodium channels in rat brain synaptosomes. Brevetoxin B (PbTx-2) demonstrates approximately 10-fold lower affinity than Brevetoxin A, with measured IC₅₀ values of 1-2 nM for PbTx-1 versus ~15 nM for PbTx-2 [1][2]. This quantitative difference establishes a clear rank order of affinity that is critical for dose selection in competitive binding studies.

Sodium Channel Pharmacology Radioligand Binding Assay Neurotoxin Affinity

Isoform Selectivity: Differential Affinity of Brevetoxin B for Nav1.4 (Skeletal Muscle) vs. Nav1.5 (Cardiac)

Brevetoxin B (type B) exhibits isoform-selective binding that distinguishes it from both type A brevetoxins and ciguatoxins. In HEK cells stably expressing human sodium channel α-subunits, Brevetoxin B and PbTx-3 show a lower affinity for the cardiac isoform (Nav1.5) compared to the skeletal muscle isoform (Nav1.4) [1][2]. In contrast, type A brevetoxins (PbTx-1) and ciguatoxins lack this pronounced selectivity, binding with similar potency to both isoforms.

Sodium Channel Isoform Selectivity Tissue-Specific Pharmacology Nav1.4 vs Nav1.5

Potency Differential: Brevetoxin B vs. the Antagonist Brevenal

Brevetoxin B (PbTx-3) is >1000-fold more potent than its natural antagonist brevenal in modulating human Nav1 channel subtypes [1]. In automated patch-clamp studies, PbTx-3 elicits concentration-dependent effects on Nav1.2 and Nav1.4 at nanomolar concentrations, whereas brevenal requires micromolar concentrations to antagonize these actions. This vast potency differential confirms that brevenal cannot functionally substitute for brevetoxin B in channel activation assays and underscores the unique agonist efficacy of PbTx-2.

Competitive Antagonism Sodium Channel Modulation Brevenal Pharmacology

Conformational Determinant of Binding: The Unsaturated H-Ring of Brevetoxin B

The unsaturated H-ring of Brevetoxin B adopts a boat-chair conformation that is essential for high-affinity binding. Reduction of this H-ring shifts the conformational equilibrium to a crown conformation, resulting in an approximately 1000-fold (3 orders of magnitude) decrease in binding affinity [1]. This conformational sensitivity is specific to Brevetoxin B; the corresponding saturated G-ring of Brevetoxin A naturally adopts the boat-chair conformation and does not exhibit this dramatic loss of binding upon reduction.

Conformational Analysis Structure-Activity Relationship Polyether Ladder Toxin

In Vivo Toxicity: Relative Lethality of Brevetoxin B in Fish Bioassays

In a standardized mosquitofish (Gambusia affinis) bioassay, Brevetoxin B (PbTx-2) exhibits an LC₅₀ of approximately 35 nM . This value provides a benchmark for assessing the toxicity of synthetic analogs and metabolites. For comparison, the non-toxic derivative produced by A-ring lactone opening (compound 5) shows >1000-fold reduced toxicity, while the truncated analog loses all detectable ichthyotoxicity at micromolar concentrations [1]. These in vivo data complement in vitro binding affinities and establish a clear toxicity threshold for Brevetoxin B.

Ichthyotoxicity In Vivo Toxicology Mosquitofish Bioassay

Optimized Research and Industrial Applications for Brevetoxin B (PbTx-2)


Sodium Channel Isoform Selectivity Profiling (Nav1.4 vs. Nav1.5)

Leverage the documented lower affinity of Brevetoxin B for cardiac Nav1.5 relative to skeletal muscle Nav1.4 to design experiments that discriminate between these isoforms. This property, absent in type A brevetoxins and ciguatoxin, makes Brevetoxin B an essential tool for studies investigating muscle-specific sodium channel pharmacology or cardiotoxicity screening [1].

Radioligand Competitive Binding Assays Requiring Defined Affinity Rank Order

Employ Brevetoxin B (IC₅₀ ~15 nM) as a mid-affinity reference ligand in site-5 binding assays, where its ~10-fold lower affinity compared to Brevetoxin A (IC₅₀ 1-2 nM) provides a useful dynamic range for competition studies and for validating novel fluorescent or chemiluminescent probes [2].

Conformational Analysis of Polyether Ladder Toxin Bioactivity

Utilize Brevetoxin B's unique sensitivity of the unsaturated H-ring to reduction (3-order magnitude affinity loss) as a model system for investigating how subtle conformational changes—from boat-chair to crown—drastically alter sodium channel binding. This system is ideal for computational docking studies and structure-activity relationship (SAR) optimization of polyether scaffolds [3].

In Vivo Toxicity Benchmarking and Antagonist Screening

Apply the established 35 nM LC₅₀ value in Gambusia affinis as a standardized in vivo toxicity reference for evaluating the protective efficacy of potential antagonists (e.g., brevenal) or for validating the reduced toxicity of synthetic analogs intended for therapeutic development [4].

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